molecular formula C6H13ClF3N B1455816 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride CAS No. 1354961-17-3

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride

Cat. No. B1455816
M. Wt: 191.62 g/mol
InChI Key: MXGSFTNYUNYRLZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 1354961-17-3. It has a molecular weight of 191.62 . The IUPAC name for this compound is 2,2-dimethyl-1-(trifluoromethyl)propylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a compound that may find its applications in the realm of organic synthesis, particularly in reactions involving fluorinated compounds. While the specific compound has not been extensively studied, research on similar fluorinated compounds provides insights into potential applications. For instance, the synthesis of symmetrical 1,2-dihydrotriazines from reactions involving fluorinated compounds with primary amines suggests that 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride could be involved in similar synthetic pathways, leading to the creation of novel organic compounds with potentially useful properties (Fetyukhin & Vovk, 1983).

Fluorination Reactions

Fluorinated compounds are essential in various chemical syntheses due to their unique reactivity and the ability to impart desirable properties to organic molecules, such as increased stability and lipophilicity. The use of (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine for replacing hydroxyl groups with fluorine atoms highlights the significance of fluorinated reagents in modifying organic molecules, which might be extrapolated to the uses of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride in similar fluorination reactions to introduce fluorine atoms into target molecules, thereby altering their chemical behavior and applications (Bergmann & Cohen, 1970).

Nucleophilic Substitution Reactions

The reactivity of fluorinated compounds in nucleophilic substitution reactions is well-documented. For example, the reaction between perfluoroalkyl-1,2,3-triazines and nucleophiles, such as amines, demonstrates the potential of fluorinated compounds in facilitating nucleophilic attacks on ring nitrogen. This reactivity could be relevant to 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride, suggesting its potential application in synthesizing nitrogen-containing heterocyclic compounds through nucleophilic substitution reactions (Chambers et al., 1987).

Amide Formation

The direct synthesis of amides from carboxylic acids and amines using specific reagents indicates the potential utility of fluorinated amines, such as 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride, in amide bond formation. This process is crucial in organic and medicinal chemistry for synthesizing a wide range of compounds, including pharmaceuticals, suggesting that 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride could serve as a valuable reagent in such transformations (Lanigan, Starkov, & Sheppard, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGSFTNYUNYRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712431
Record name 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride

CAS RN

1354961-17-3
Record name 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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